molecular formula C19H16N2OS B11670410 N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide

N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11670410
M. Wt: 320.4 g/mol
InChI Key: YXVVWGFHHVRQAW-ZHZULCJRSA-N
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Description

N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a biphenyl group and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-acetylbiphenyl and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of a Schiff base through the reaction of the carbonyl group of 4-acetylbiphenyl with the hydrazide group of thiophene-2-carbohydrazide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted biphenyl and thiophene derivatives.

Scientific Research Applications

N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide is unique due to its combination of a biphenyl group and a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific interactions with metal ions or biological targets.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(Z)-1-(4-phenylphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2OS/c1-14(20-21-19(22)18-8-5-13-23-18)15-9-11-17(12-10-15)16-6-3-2-4-7-16/h2-13H,1H3,(H,21,22)/b20-14-

InChI Key

YXVVWGFHHVRQAW-ZHZULCJRSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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